molecular formula C14H19BrN2O4 B1512016 Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate

Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate

Cat. No.: B1512016
M. Wt: 359.22 g/mol
InChI Key: AUFXOCSUFBSTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate undergoes various types of chemical reactions, including substitution reactions and coupling reactions. One notable reaction is the Suzuki–Miyaura coupling, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions .

Common Reagents and Conditions: Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The reaction conditions are typically mild and functional group tolerant, making them suitable for a wide range of applications .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce a variety of carbon–carbon bonded products .

Mechanism of Action

The mechanism of action of Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate involves the protection of amino acids with tert-butyloxycarbonyl groups. This protection allows for the selective formation of amide bonds without the addition of a base . The molecular targets and pathways involved in this process include the activation of amino acids and the formation of peptide bonds.

Comparison with Similar Compounds

Uniqueness: Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate is unique due to its specific structure and the presence of both bromine and tert-butyloxycarbonyl groups. This combination of functional groups allows for selective reactions and high yields in peptide synthesis .

Properties

Molecular Formula

C14H19BrN2O4

Molecular Weight

359.22 g/mol

IUPAC Name

propan-2-yl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate

InChI

InChI=1S/C14H19BrN2O4/c1-8(2)20-12(18)11-10(6-9(15)7-16-11)17-13(19)21-14(3,4)5/h6-8H,1-5H3,(H,17,19)

InChI Key

AUFXOCSUFBSTAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=N1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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